molecular formula C11H16ClN B11732905 1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride

1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride

Katalognummer: B11732905
Molekulargewicht: 197.70 g/mol
InChI-Schlüssel: BREYULGXWLXQSD-GQNCZFCYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride is a chemical compound with a unique cyclopropyl structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure consists of a cyclopropyl ring attached to a phenyl group and a methanamine moiety, making it an interesting subject for research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride involves several steps. One common method includes the cyclopropanation of a suitable precursor, followed by the introduction of the methanamine group. The reaction conditions typically involve the use of strong bases and specific catalysts to ensure the desired stereochemistry. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride can be compared with other similar compounds, such as:

    1-[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride: This compound has a similar structure but differs in stereochemistry, which can affect its reactivity and biological activity.

    1-methyl-2-phenylcyclopropylmethanamine: Lacks the hydrochloride group, which may influence its solubility and stability.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride group, which can impact its chemical and biological properties.

Eigenschaften

Molekularformel

C11H16ClN

Molekulargewicht

197.70 g/mol

IUPAC-Name

[(1R)-1-methyl-2-phenylcyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-11(8-12)7-10(11)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10?,11-;/m0./s1

InChI-Schlüssel

BREYULGXWLXQSD-GQNCZFCYSA-N

Isomerische SMILES

C[C@]1(CC1C2=CC=CC=C2)CN.Cl

Kanonische SMILES

CC1(CC1C2=CC=CC=C2)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.